1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
1-Ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a pyridinylmethylidene group, and a carbohydrazide moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
The synthesis of 1-ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but often include modified quinoline derivatives with altered biological activity .
Scientific Research Applications
1-Ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1-Ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their substituents and functional groups.
Quinolone antibiotics: These include well-known drugs like ciprofloxacin and levofloxacin, which have different substituents and pharmacological properties.
Heteroannulated quinolones: These compounds have additional fused ring systems, imparting unique biological activities and chemical reactivity.
The uniqueness of 1-ethyl-4-hydroxy-2-oxo-N’-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H16N4O3 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-2-22-14-8-4-3-7-13(14)16(23)15(18(22)25)17(24)21-20-11-12-6-5-9-19-10-12/h3-11,23H,2H2,1H3,(H,21,24)/b20-11+ |
InChI Key |
AIYNWJYRBOWWAA-RGVLZGJSSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CN=CC=C3)O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CN=CC=C3)O |
Origin of Product |
United States |
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